2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Description
2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a brominated benzaldehyde derivative featuring ethoxy, 4-fluorobenzyloxy, and aldehyde functional groups. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is governed by the electron-withdrawing bromine atom, the steric bulk of the ethoxy group, and the aromatic fluorobenzyl substituent, which collectively influence its applications in cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-15-7-12(9-19)14(17)8-16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOUZFPLXOTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the benzaldehyde.
Fluorobenzylation: The attachment of a fluorobenzyl group to the benzaldehyde.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation might involve the use of ethyl alcohol and a base, while fluorobenzylation could be carried out using 4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Biological Activity
2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (CAS No. 872183-24-9) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a unique molecular structure characterized by the presence of bromine, ethoxy, and fluorobenzyl groups, which may contribute to its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 353.19 g/mol. The compound exhibits properties typical of benzaldehyde derivatives, including potential reactivity in various chemical transformations.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing enzymatic activity. This interaction can influence various metabolic pathways and signal transduction processes, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Preliminary studies suggest that it could inhibit the proliferation of certain cancer cell lines and modulate inflammatory responses.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Activity : In a study examining the effects of various benzaldehyde derivatives, this compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a potential mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis.
- Anticancer Properties : Another investigation focused on the compound's cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being suggested as a pathway for its anticancer activity.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can act as a competitive inhibitor for certain kinases involved in cancer progression, thereby providing insights into its mechanism as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
